molecular formula C14H18O4 B1268517 Dimethyl 5-tert-butylisophthalate CAS No. 16308-65-9

Dimethyl 5-tert-butylisophthalate

Cat. No. B1268517
CAS RN: 16308-65-9
M. Wt: 250.29 g/mol
InChI Key: GLEMMBGHLUCOIN-UHFFFAOYSA-N
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Description

Dimethyl 5-tert-butylisophthalate is a chemical compound with the CAS number 16308-65-9 . It has a molecular weight of 250.29 and its IUPAC name is dimethyl 5-tert-butylisophthalate .


Synthesis Analysis

According to a patent, methods of forming dimethyl 5-tert-butylisophthalate involve converting 5-tert-butylisophthalic acid into dimethyl 5-tert-butylisophthalate. The synthesis procedures include methanol and a dehydrating agent as chemical reagents .


Molecular Structure Analysis

The InChI code for Dimethyl 5-tert-butylisophthalate is 1S/C14H18O4/c1-14(2,3)11-7-9(12(15)17-4)6-10(8-11)13(16)18-5/h6-8H,1-5H3 and the InChI key is GLEMMBGHLUCOIN-UHFFFAOYSA-N . The molecular formula is C14H18O4 .

. It should be stored at 0-8 °C .

Scientific Research Applications

Material Science: Advanced Polymer Development

Dimethyl 5-tert-butylisophthalate is utilized in the development of advanced polymers. Its structure is beneficial in synthesizing thermoplastic elastomers with exceptional properties such as thermal stability and gas impermeability . These polymers find applications in medical devices, automotive parts, and as sealants due to their durability and resistance to various environmental factors.

Catalysis: Synthesis of Fine Chemicals

In catalysis, this compound serves as a precursor for catalysts that facilitate the production of fine chemicals. Its unique molecular structure allows for the development of catalysts that can improve the efficiency and selectivity of chemical reactions, which is crucial in pharmaceutical synthesis and the manufacture of specialty chemicals .

Organic Synthesis: Building Block for Complex Molecules

Researchers employ Dimethyl 5-tert-butylisophthalate as a building block in organic synthesis. It’s particularly valuable for constructing complex molecular architectures, which are often required in the synthesis of natural products and novel pharmaceutical agents .

Proteomics: Protein Research and Analysis

In proteomics, this diester is a specialty product used for protein research. It aids in the study of protein structures, functions, and interactions, which is fundamental in understanding biological processes and developing new drugs .

Environmental Science: Pollution Remediation

The compound’s properties are explored for pollution remediation applications. Its ability to interact with pollutants at the molecular level can lead to the development of new materials or methods for treating contaminated water or air .

Energy Storage: Component in Battery Technology

Dimethyl 5-tert-butylisophthalate is investigated for its potential use in energy storage systems, particularly in battery technology. Its chemical stability and electrochemical properties could contribute to the development of more efficient and longer-lasting batteries .

Coating Technologies: Surface Protection and Enhancement

This chemical is used in coating technologies to enhance surface protection. It can be incorporated into coatings to improve their resistance to chemicals, UV light, and mechanical wear, extending the life of various products .

Biomedical Applications: Drug Delivery Systems

Lastly, in the biomedical field, Dimethyl 5-tert-butylisophthalate is studied for its use in drug delivery systems. Its structural features may allow for the creation of carriers that can deliver therapeutic agents more effectively to specific sites within the body .

Safety And Hazards

The safety information for Dimethyl 5-tert-butylisophthalate indicates that it is harmful to aquatic life and should be avoided from release to the environment .

properties

IUPAC Name

dimethyl 5-tert-butylbenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-14(2,3)11-7-9(12(15)17-4)6-10(8-11)13(16)18-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEMMBGHLUCOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346942
Record name Dimethyl 5-tert-butylisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 5-tert-butylisophthalate

CAS RN

16308-65-9
Record name Dimethyl 5-tert-butylisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl-5-tert-butylisophthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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